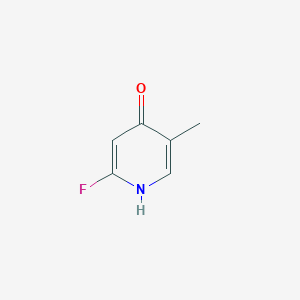

2-Fluoro-5-methylpyridin-4-OL

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-5-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHWQQSOUUXLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=CC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Fluoro-5-methylpyridin-4-ol: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

2-Fluoro-5-methylpyridin-4-ol (CAS: 1227594-35-5) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery, agrochemical development, and materials science[1][2]. The strategic combination of a highly electronegative fluorine atom at the C2 position and a lipophilic methyl group at the C5 position on a hydroxypyridine core creates a unique stereoelectronic profile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural tautomerism, and field-proven synthetic protocols, serving as an authoritative guide for medicinal chemists and process scientists.

Physicochemical Properties & Structural Dynamics

The reactivity and biological behavior of 2-fluoro-5-methylpyridin-4-ol are governed by the push-pull electronic effects of its substituents. The highly electronegative fluorine atom withdraws electron density via induction, significantly lowering the pKa of the hydroxyl group compared to unsubstituted 4-hydroxypyridine. Conversely, the C5-methyl group provides mild electron donation via hyperconjugation and acts as a localized hydrophobic vector, which is often critical for binding pocket occupation in kinase targets.

Quantitative Physicochemical Data

The foundational properties of this compound are summarized below to aid in analytical identification and stoichiometric calculations[1][3][4][5].

| Property | Value |

| Chemical Name | 2-Fluoro-5-methylpyridin-4-ol |

| IUPAC Name | 2-fluoro-5-methyl-1H-pyridin-4-one |

| CAS Registry Number | 1227594-35-5 |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| SMILES | CC1=C(O)C=C(F)N=C1 |

Tautomeric Equilibrium: Hydroxypyridine vs. Pyridone

A critical mechanistic feature of 2-fluoro-5-methylpyridin-4-ol is its existence in a state of tautomeric equilibrium with its keto form, 2-fluoro-5-methylpyridin-4(1H)-one .

-

Causality of Tautomerism : In non-polar aprotic solvents (e.g., dichloromethane, toluene), the 4-hydroxypyridine tautomer is often favored due to the stabilization of the aromatic ring. However, in polar protic environments (e.g., water, methanol) or physiological conditions, the 4-pyridone form predominates. The C2-fluorine atom strongly influences this equilibrium; its electron-withdrawing nature destabilizes the adjacent nitrogen's lone pair, subtly shifting the equilibrium compared to non-fluorinated analogs.

Synthetic Methodologies

Isolating high-purity 2-fluoro-5-methylpyridin-4-ol requires precise control over reaction conditions to prevent defluorination or over-alkylation. Below is a self-validating protocol for generating this scaffold via the demethylation of a commercially available precursor, 2-fluoro-4-methoxy-5-methylpyridine[6].

Protocol: BBr₃-Mediated Demethylation

Rationale : Boron tribromide (BBr₃) is selected as the Lewis acid because it provides clean, regioselective cleavage of the methyl ether. Using harsh aqueous basic conditions (e.g., NaOH/heat) risks nucleophilic aromatic substitution (SₙAr) displacement of the highly activated C2-fluorine atom.

-

System Preparation : In an oven-dried Schlenk flask under a continuous inert argon atmosphere, dissolve 2-fluoro-4-methoxy-5-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Cryogenic Cooling : Submerge the reaction vessel in a dry ice/acetone bath to cool the mixture to -78 °C. Causality: The complexation of BBr₃ with the methoxy oxygen is highly exothermic; cryogenic cooling prevents localized boiling and suppresses side reactions.

-

Reagent Addition : Add BBr₃ (1.0 M solution in DCM, 3.0 eq) dropwise over 30 minutes via a syringe pump.

-

Ether Cleavage : Remove the cooling bath, allowing the mixture to slowly warm to room temperature (20–25 °C). Stir vigorously for 12 hours. The Lewis acid coordinates to the oxygen, activating the methyl group for subsequent bromide attack, releasing methyl bromide gas.

-

Quenching : Recool the flask to 0 °C. Carefully quench the excess BBr₃ by the dropwise addition of anhydrous methanol (exothermic), followed by neutralization to pH 7 using saturated aqueous NaHCO₃.

-

Isolation : Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target compound.

Caption: Step-by-step BBr₃-mediated demethylation workflow for scaffold synthesis.

Applications in Drug Discovery & Functionalization

In medicinal chemistry, fluorinated hydroxypyridines are privileged scaffolds[7][8]. The C4-hydroxyl group serves as a versatile synthetic handle for divergent functionalization, allowing chemists to rapidly explore structure-activity relationships (SAR).

Protocol: C4-Activation and Suzuki-Miyaura Cross-Coupling

To build complex biaryl systems (e.g., for kinase inhibitor libraries), the C4-OH must be converted into a pseudo-halide leaving group.

-

Triflation : React 2-fluoro-5-methylpyridin-4-ol (1.0 eq) with trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C for 2 hours. This yields the highly reactive 2-fluoro-5-methylpyridin-4-yl trifluoromethanesulfonate.

-

Catalyst Assembly : In a microwave-safe vial, combine the triflate (1.0 eq), an aryl boronic acid (1.2 eq), the palladium precatalyst Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Cross-Coupling : Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (4:1 v/v). Irradiate in a microwave reactor at 90 °C for 45 minutes. Causality: The triflate undergoes rapid oxidative addition by the Pd(0) species, while the aqueous base facilitates the transmetalation of the boronic acid, forging a new C-C bond at the C4 position while leaving the C2-fluorine intact for subsequent late-stage SₙAr modifications.

Caption: Divergent functionalization pathways of the 2-fluoro-5-methylpyridin-4-ol scaffold.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batches, the following analytical signatures must be verified:

-

¹H NMR (400 MHz, DMSO-d₆) : The C5-methyl group appears as a distinct singlet at approximately δ 2.15 ppm. The C6-proton (adjacent to the nitrogen and methyl group) resonates as a singlet around δ 7.80 ppm. The C3-proton exhibits characteristic splitting due to the adjacent fluorine atom, appearing as a doublet ( JH−F≈10 Hz) at approximately δ 6.55 ppm.

-

¹⁹F NMR (376 MHz, DMSO-d₆) : A single peak is observed between δ -72.0 and -76.0 ppm, which is highly diagnostic for a 2-fluoropyridine system.

-

LC-MS (ESI+) : The molecular ion peak [M+H]⁺ is observed at m/z 128.1.

References

Sources

- 1. aksci.com [aksci.com]

- 2. aaronchem.com [aaronchem.com]

- 3. aaronchem.com [aaronchem.com]

- 4. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

- 5. aaronchem.com [aaronchem.com]

- 6. 1227593-90-9|2-Fluoro-3-methylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 7. studylib.net [studylib.net]

- 8. 2-Chloro-3-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methylpyridin-4-ol

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-Fluoro-5-methylpyridin-4-ol, a valuable heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process commencing from readily available 2-amino-5-methylpyridine. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the strategic choices in this synthetic route. The proposed pathway involves a sequence of well-established and reliable chemical transformations, including a Balz-Schiemann reaction, N-oxidation, regioselective nitration, catalytic hydrogenation, and diazotization-hydrolysis. Each step is discussed in detail, with a focus on reaction mechanisms, optimization of conditions, and safety considerations.

Introduction and Retrosynthetic Analysis

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of compounds, such as metabolic stability, bioavailability, and binding affinity.[1] The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals. Consequently, fluorinated pyridinols like 2-Fluoro-5-methylpyridin-4-ol represent a class of compounds with significant potential as key building blocks in the synthesis of novel bioactive molecules.

A logical and efficient retrosynthetic analysis of 2-Fluoro-5-methylpyridin-4-ol suggests a pathway that sequentially disconnects the functional groups to arrive at a simple, commercially available starting material. The 4-hydroxyl group can be retrosynthetically derived from a 4-amino group via a diazotization reaction. This leads to the key intermediate, 2-Fluoro-5-methylpyridin-4-amine. The synthesis of this intermediate can be envisioned from 2-Fluoro-5-methylpyridine through a nitration reaction followed by reduction. The 2-fluoro substituent, in turn, can be installed from a 2-amino group using the Balz-Schiemann reaction. This retrosynthetic approach is outlined below.

Caption: Proposed synthetic pathway for 2-Fluoro-5-methylpyridin-4-ol.

Detailed Experimental Protocols and Discussion

Step 1: Synthesis of 2-Fluoro-5-methylpyridine

The initial step involves the conversion of the readily available 2-amino-5-methylpyridine to 2-fluoro-5-methylpyridine via the Balz-Schiemann reaction. This reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride. [2][3] Protocol:

-

Diazotization: In a suitable reaction vessel, 2-amino-5-methylpyridine (1.0 eq) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Isolation of the Diazonium Salt: The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Thermal Decomposition: The dry diazonium salt is then carefully heated in an inert, high-boiling solvent (e.g., toluene or xylene) at a temperature sufficient to induce decomposition (typically 110-130 °C) until the evolution of nitrogen gas ceases. [4]4. Work-up and Purification: The reaction mixture is cooled to room temperature, washed with aqueous sodium bicarbonate solution, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Expertise & Experience: The isolation of the diazonium salt is a critical step to avoid side reactions in the subsequent thermolysis. However, for safety reasons, especially on a larger scale, continuous flow reactors that eliminate the isolation of potentially explosive diazonium salts are highly recommended. [5][6]The choice of thermal decomposition conditions can influence the yield and purity of the product.

Step 2: Synthesis of 2-Fluoro-5-methyl-4-nitropyridine

The nitration of the pyridine ring is generally challenging due to its electron-deficient nature. Direct nitration often requires harsh conditions and can lead to a mixture of isomers. [7]To achieve regioselective nitration at the 4-position, a strategy involving the N-oxide is employed. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position.

Protocol:

-

N-Oxidation: 2-Fluoro-5-methylpyridine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform. meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with aqueous sodium bicarbonate and sodium thiosulfate solutions. The organic layer is dried and concentrated to yield 2-fluoro-5-methylpyridine-N-oxide.

-

Nitration: The 2-fluoro-5-methylpyridine-N-oxide (1.0 eq) is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C. The reaction mixture is then heated to 90-100 °C for several hours.

-

Work-up: The reaction is cooled and carefully poured onto ice, followed by neutralization with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

-

Deoxygenation: The resulting 2-fluoro-5-methyl-4-nitropyridine-N-oxide is deoxygenated using a reagent such as phosphorus trichloride (PCl₃) in a solvent like chloroform at reflux to afford 2-fluoro-5-methyl-4-nitropyridine.

Expertise & Experience: The N-oxidation/nitration/deoxygenation sequence is a reliable method for achieving 4-nitration of pyridines. [8]Careful control of temperature during nitration is crucial to prevent runaway reactions. The deoxygenation step should be performed in a well-ventilated fume hood due to the reactivity of PCl₃.

Step 3: Reduction of 2-Fluoro-5-methyl-4-nitropyridine to 2-Fluoro-5-methylpyridin-4-amine

The reduction of the nitro group to a primary amine is a standard and high-yielding transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol:

-

Reaction Setup: 2-Fluoro-5-methyl-4-nitropyridine (1.0 eq) is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the starting material is fully consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude 2-fluoro-5-methylpyridin-4-amine can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Expertise & Experience: Catalytic hydrogenation is generally preferred over metal/acid reductions (e.g., Sn/HCl or Fe/HCl) as it simplifies the work-up procedure and avoids the generation of large amounts of metallic waste. [9][10]It is important to ensure the complete removal of the palladium catalyst before proceeding to the next step, as residual metal can interfere with subsequent reactions.

Step 4: Synthesis of 2-Fluoro-5-methylpyridin-4-ol

The final step is the conversion of the 4-amino group to a hydroxyl group via diazotization followed by hydrolysis of the resulting diazonium salt.

Protocol:

-

Diazotization: 2-Fluoro-5-methylpyridin-4-amine (1.0 eq) is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid (e.g., 35% v/v), and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 30-60 minutes.

-

Hydrolysis: The reaction mixture containing the diazonium salt is then slowly heated to 80-100 °C. The evolution of nitrogen gas will be observed. The heating is continued until the gas evolution ceases, indicating the completion of the hydrolysis.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium carbonate or barium hydroxide) to a pH of 7-8. The resulting solution is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography to yield 2-fluoro-5-methylpyridin-4-ol.

Expertise & Experience: The stability of the diazonium salt is highly dependent on the substrate and reaction conditions. Low temperatures during the diazotization step are critical to minimize decomposition. [11][12]The hydrolysis of the diazonium salt is often the rate-limiting step and requires elevated temperatures. The choice of acid and its concentration can impact the reaction efficiency.

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis. The yield and purity are estimates based on analogous reactions reported in the literature and may require optimization for this specific substrate.

| Step | Reaction | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1 | Balz-Schiemann | 2-Amino-5-methylpyridine | 2-Fluoro-5-methylpyridine | NaNO₂, HBF₄ | 60-75 |

| 2 | Nitration | 2-Fluoro-5-methylpyridine | 2-Fluoro-5-methyl-4-nitropyridine | m-CPBA, HNO₃, H₂SO₄, PCl₃ | 50-65 |

| 3 | Reduction | 2-Fluoro-5-methyl-4-nitropyridine | 2-Fluoro-5-methylpyridin-4-amine | H₂, Pd/C | 85-95 |

| 4 | Diazotization | 2-Fluoro-5-methylpyridin-4-amine | 2-Fluoro-5-methylpyridin-4-ol | NaNO₂, H₂SO₄, H₂O | 70-85 |

References

- Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Semantic Scholar.

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025).

- Catalytic hydrogenation of pyridines in water. (n.d.).

- Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. (n.d.).

- Synthesis of 2-amino-5-fluoropyridine. (n.d.).

- Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. (2025). BenchChem.

- Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid. (2025). BenchChem.

- Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. (2025).

- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. oaji.net.

- Balz–Schiemann reaction. (n.d.). Wikipedia.

- Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. (2025). BenchChem.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.

- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. (n.d.).

- Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. (2000).

- Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments.

- Direct Nitration of Pyridine and Substituted Pyridines. (1996). Amanote Research.

- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. The Royal Society of Chemistry.

- Balz–Schiemann reaction. (n.d.). Grokipedia.

- Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. (2025). BenchChem.

- Preparation method of 5-nitro-2-aminopyridine. (n.d.).

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.

- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform

- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.).

- Balz-Schiemann Reaction: Mechanism, Formula & Uses. (2025). Allen.

- Reduction of nitro compounds. (n.d.). Wikipedia.

- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023). SciSpace.

- Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cycliz

- Application Notes and Protocols for the Synthesis of 2-Amino-5-methylpyridine. (2025). BenchChem.

- 2-Fluoro-4-methyl-5-nitropyridine. (n.d.). Apollo Scientific.

- 5-Fluoro-2-nitropyridine synthesis. (n.d.). ChemicalBook.

- Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. (n.d.). RSC Publishing.

- Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... (n.d.).

- 2-Fluoro-5-methylpyridin-4-amine. (n.d.). Sigma-Aldrich.

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022).

- Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (n.d.).

- 2-Fluoro-5-methylpyridin-4-amine. (n.d.). BLD Pharm.

- 2-Fluoro-4-methyl-5-nitropyridine. (n.d.). Sigma-Aldrich.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Methyl 5-(2-Fluoro-4-nitrophenyl)

- One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotiz

- Preparation method of 2-amino-5-fluoropyridine. (2023).

- !II iIIII IIII I II II2. (n.d.). DTIC.

- 2-Fluoro-5-methylpyridine-4-boronicacidpinacolester. (n.d.). Cusabio.

- Diazotis

- Synthesis of 2-amino-5-methylpyridine. (n.d.). PrepChem.com.

- 2-Amino-5-fluoro-4-methylpyridine. (n.d.). TCI Chemicals.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. allen.in [allen.in]

- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]

- 5. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. oaji.net [oaji.net]

Strategic Utilization of 2-Fluoro-5-methylpyridin-4-ol (CAS: 1227594-35-5) in Modern Drug Discovery

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and lead optimization, I frequently encounter the challenge of balancing a drug candidate's metabolic stability with its target binding affinity. The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry to address these exact challenges[1].

2-Fluoro-5-methylpyridin-4-ol (CAS: 1227594-35-5) is a highly versatile, multi-functionalized pyridine building block[2]. It features a unique combination of an electron-withdrawing fluorine atom, a sterically demanding methyl group, and a versatile hydroxyl handle. This in-depth technical guide explores the physicochemical profiling, mechanistic reactivity, and validated synthetic protocols for deploying this intermediate in the development of novel therapeutics.

Chemical Identity & Physicochemical Profiling

Understanding the baseline structural parameters of a building block is critical before integrating it into a synthetic pipeline. The presence of the hydroxyl group at the C4 position allows for tautomerization between the pyridin-4-ol and pyridin-4-one forms, a dynamic that heavily influences its solubility and reactivity profile.

Table 1: Physicochemical and Structural Data

| Property | Value |

| Chemical Name | 2-Fluoro-5-methylpyridin-4-ol |

| CAS Registry Number | 1227594-35-5[2] |

| Molecular Formula | C6H6FNO[3] |

| Molecular Weight | 127.12 g/mol [3] |

| MDL Number | MFCD16611072[2] |

| SMILES String | CC1=CN=C(F)C=C1O[4] |

| Key Functional Groups | Fluoro, Hydroxyl, Methyl, Pyridine Ring[4] |

Mechanistic Insights: The "Fluorine Effect" in Pyridine Scaffolds

The decision to employ a fluorinated pyridine over its non-fluorinated counterpart is driven by precise pharmacokinetic (PK) and pharmacodynamic (PD) goals. The "fluorine effect" alters the molecule in three distinct ways[5]:

-

Electronic Modulation (pKa Shift): Fluorine's high electronegativity strongly withdraws electron density via the inductive effect ( σ -withdrawal). When positioned at C2, it significantly decreases the electron density on the adjacent pyridine nitrogen. This of the nitrogen[5], which can prevent unwanted trapping in acidic lysosomal compartments and improve overall membrane permeability.

-

Metabolic Shielding: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Placing a fluorine atom adjacent to the heteroatom shields the ring from oxidative degradation by Cytochrome P450 (CYP450) enzymes, thereby enhancing the compound's metabolic half-life[1].

-

Lipophilicity & Sterics: While the fluorine atom modulates logD, the C5-methyl group provides a localized steric bulk that can force the pyridine ring into a specific bioactive conformation when binding to a target protein's hydrophobic pocket.

Mechanistic impact of fluorine incorporation on pharmacokinetic and pharmacodynamic profiles.

Synthetic Utility & Reactivity Pathways

2-Fluoro-5-methylpyridin-4-ol is a highly programmable scaffold. The orthogonal reactivity of its functional groups allows medicinal chemists to perform sequential, site-selective functionalizations[6].

-

C2 Position (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the fluorine makes the C2 carbon highly electrophilic, allowing for smooth displacement by amines, thiols, or alkoxides.

-

C4 Position (Hydroxyl): While a poor leaving group on its own, the C4-OH can be converted into a triflate (-OTf) or nonaflate. This transforms the C4 position into an excellent handle for (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6].

-

C3 Position: The electron-donating effect of the C4-hydroxyl group (via resonance) activates the adjacent C3 position for electrophilic aromatic substitution (e.g., halogenation via NBS or NIS), should further functionalization be required.

Synthetic versatility and late-stage functionalization pathways of 2-Fluoro-5-methylpyridin-4-ol.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been designed with built-in causality and quality control checkpoints.

Protocol A: Activation of C4-OH via Triflation (Preparation for Cross-Coupling)

Objective: Convert the unreactive C4-hydroxyl group into a highly reactive trifluoromethanesulfonate (triflate) leaving group for downstream Suzuki coupling.

-

Preparation: In an oven-dried Schlenk flask under an inert Argon atmosphere, dissolve 2-Fluoro-5-methylpyridin-4-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add Pyridine (2.5 equiv) to the solution.

-

Causality: Pyridine is chosen over stronger bases like Triethylamine to prevent unwanted side reactions or degradation of the highly reactive triflating agent.

-

-

Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

-

Causality: Trifluoromethanesulfonic anhydride ( Tf2O ) is violently reactive. Cooling suppresses the formation of dark, polymeric byproducts and ensures strictly O-selectivity over potential N-alkylation.

-

-

Electrophile Addition: Add Tf2O (1.2 equiv) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Self-Validation & QC:

-

TLC: Check against the starting material (typically highly polar, stays near baseline in 20% EtOAc/Hexanes). The product will run much higher (Rf ~0.6).

-

19F NMR: Confirm success by observing two distinct fluorine signals: the original C2-F (approx. -68 ppm) and the newly introduced CF3 group of the triflate (approx. -74 ppm).

-

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the C2-Fluorine with a primary amine to generate a 2-amino-5-methylpyridin-4-ol derivative.

-

Preparation: Dissolve 2-Fluoro-5-methylpyridin-4-ol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M).

-

Reagent Addition: Add the desired primary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Causality: DIPEA acts as an acid scavenger to neutralize the generated HF. Its significant steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity for the primary amine.

-

-

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

-

Causality: While fluorine is highly electronegative, the electron-donating effect of the C4-OH slightly deactivates the ring compared to a standard 2-fluoropyridine, necessitating elevated temperatures to drive the SNAr to completion.

-

-

Self-Validation & QC:

-

LC-MS: Monitor the disappearance of the starting mass (m/z 128.1 [M+H]+) and the appearance of the product mass.

-

19F NMR: The definitive validation is the complete disappearance of the C2-F signal in the fluorine NMR spectrum, confirming 100% conversion.

-

Applications in Lead Optimization

The derivatives synthesized from 2-Fluoro-5-methylpyridin-4-ol are heavily utilized in the development of targeted therapies. The incorporation of fluorine into pyridine-based scaffolds enhances drug potency and selectivity[1]. Specifically, these structural motifs are frequently found in:

-

Kinase Inhibitors (Anticancer): The pyridine nitrogen acts as a crucial hydrogen bond acceptor for the kinase hinge region, while the C5-methyl group occupies hydrophobic pockets to increase selectivity[1].

-

CNS Therapeutics (Anti-Alzheimer's): The reduced pKa and increased lipophilicity imparted by the fluorine atom significantly enhance Blood-Brain Barrier (BBB) penetration, a critical requirement for neurodegenerative disease targets[1].

References

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Fluorinated Pyridines in Modern Drug Discovery". NBINNO. Available at:[Link]

-

Khan, M. et al. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview". PubMed / Bentham Science. Available at:[Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aaronchem.com [aaronchem.com]

- 3. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

- 4. 2-Fluoro-5-methylpyridine-4-ol | [frontierspecialtychemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Fluoro-5-methylpyridin-4-ol: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

2-Fluoro-5-methylpyridin-4-ol is a heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of a fluorine atom, a hydroxyl group, and a methyl group on the pyridine ring imparts unique physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, chemical reactivity, and potential applications, particularly in the realm of drug development. By drawing upon established principles of pyridine chemistry and the known behavior of analogous structures, this document serves as a valuable resource for researchers and scientists working with this and related compounds.

Introduction

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. Substitution of the pyridine ring with fluorine atoms can significantly modulate a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Fluoro-5-methylpyridin-4-ol, a member of this important class of compounds, presents a unique combination of functional groups that make it an attractive intermediate for chemical synthesis. This guide aims to provide a detailed technical overview for researchers, elucidating the key aspects of handling, synthesizing, and utilizing this versatile molecule.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 2-Fluoro-5-methylpyridin-4-ol is not widely published, its key identifiers and predicted properties are summarized below.

Table 1: Physicochemical Properties of 2-Fluoro-5-methylpyridin-4-ol

| Property | Value | Source |

| CAS Number | 1227594-35-5 | [2] |

| Molecular Formula | C6H6FNO | [2] |

| Molecular Weight | 127.12 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy |

| Solubility | Expected to be soluble in polar organic solvents | Analogy |

Spectroscopic Analysis

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.5 | br s | - | OH |

| ~7.8 | s | - | H-6 |

| ~7.0 | d | ~4-5 Hz | H-3 |

| ~2.2 | s | - | CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment |

| ~165 | d | C-4 |

| ~155 | d | C-2 |

| ~140 | s | C-6 |

| ~125 | d | C-3 |

| ~120 | s | C-5 |

| ~15 | s | CH₃ |

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ in high-resolution mass spectrometry would be approximately 128.0515.

Infrared (IR) Spectroscopy: Key expected vibrational frequencies include a broad O-H stretch around 3200-3400 cm⁻¹, C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region, and a C-F stretching vibration around 1200-1250 cm⁻¹.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for 2-Fluoro-5-methylpyridin-4-ol.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 2-Fluoro-5-methylpyridin-4-ol.

Materials:

-

2-Fluoro-4-halo-5-methylpyridine (e.g., 2-fluoro-4-chloro-5-methylpyridine) (1.0 equiv)

-

Sodium hydroxide (2.0 equiv)

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-4-halo-5-methylpyridine in a suitable solvent mixture, such as water and a co-solvent like dioxane.

-

Add sodium hydroxide and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with hydrochloric acid to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Reactivity and Synthetic Applications

The reactivity of 2-Fluoro-5-methylpyridin-4-ol is dictated by the interplay of its functional groups. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the fluorine. The hydroxyl group can act as a nucleophile or be converted into a better leaving group for subsequent reactions.

Key Reaction Pathways

Caption: Potential reaction pathways for 2-Fluoro-5-methylpyridin-4-ol.

Nucleophilic Aromatic Substitution (SNA_r)

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNA_r) by the electron-withdrawing effect of the pyridine nitrogen.[4] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted pyridines.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, including O-alkylation, O-acylation, and conversion to a triflate (OTf) group. The resulting triflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C, C-N, and C-C (alkyne) bonds at the 4-position.

Applications in Drug Discovery

Fluorinated pyridines are prevalent motifs in many approved drugs and clinical candidates. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1] The 2-fluoro-5-methylpyridin-4-ol scaffold, with its multiple points for diversification, represents a valuable starting point for the synthesis of novel bioactive molecules. For instance, related fluorinated pyridine cores are found in kinase inhibitors and other targeted therapies.[5]

Safety and Handling

While a specific safety data sheet (SDS) for 2-Fluoro-5-methylpyridin-4-ol is not widely available, general precautions for handling related fluorinated and hydroxylated pyridines should be followed. These compounds are potentially irritating to the skin, eyes, and respiratory system.[6][7]

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

2-Fluoro-5-methylpyridin-4-ol is a promising, yet underexplored, building block for organic synthesis. Its unique combination of functional groups offers a multitude of possibilities for the construction of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, potential synthetic routes, and reactivity, serving as a catalyst for further research and innovation in this area.

References

-

PubChem. 5-Fluoro-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Available from: [Link]

-

Cusabio. 2-Fluoro-5-methylpyridine-4-boronicacidpinacolester. Available from: [Link]

-

Ijaz, A., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. Available from: [Link]

-

For-Szabó, O., et al. (2018). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. European Journal of Organic Chemistry, 2018(20-21), 2634-2643. Available from: [Link]

-

Vitale, P., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1494. Available from: [Link]

-

Wang, Y., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]

-

Moseley, J. D., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15836–15847. Available from: [Link]

-

Singh, R. P., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 30(2), 346. Available from: [Link]

- Google Patents. 5-fluoro pyrimidine derivatives.

Sources

- 1. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery | MDPI [mdpi.com]

- 2. 2-Fluoro-5-methylpyridine-4-ol | [frontierspecialtychemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical Profiling and Analytical Workflows for 2-Fluoro-5-methylpyridin-4-ol

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated heterocycles is a proven tactic to modulate lipophilicity, enhance metabolic stability, and tune the pKa of adjacent pharmacophores. 2-Fluoro-5-methylpyridin-4-ol (CAS: 1227594-35-5)[1] is a highly versatile building block that exemplifies these principles. However, its successful integration into lead optimization pipelines requires a rigorous understanding of its physical properties and structural dynamics.

This whitepaper provides an in-depth technical analysis of 2-Fluoro-5-methylpyridin-4-ol, exploring its tautomeric behavior, foundational physicochemical properties, and the self-validating experimental workflows required to characterize it accurately.

Molecular Architecture & Tautomeric Dynamics

The core complexity of 2-Fluoro-5-methylpyridin-4-ol lies in its annular tautomerism. Unsubstituted 4-hydroxypyridine exists predominantly as the 4-pyridone (lactam) tautomer in polar solvents due to intermolecular hydrogen bonding. However, the substituents on this specific scaffold fundamentally perturb this equilibrium:

-

The C2-Fluorine Effect: Fluorine exerts a powerful inductive electron-withdrawing effect (-I). In contrast to standard 4-hydroxypyridine, fluorinated derivatives strongly favor the aromatic 4-hydroxypyridine (lactim) tautomer in non-polar environments[2].

-

The C5-Methyl Effect: The methyl group provides mild electron donation via hyperconjugation (+I), subtly modulating the electron density of the ring and influencing the hydrogen-bond donor capacity of the nitrogen atom in the pyridone state.

Understanding this equilibrium is critical because the tautomeric state dictates the molecule's interaction with target proteins (e.g., acting as an OH donor vs. an NH donor/C=O acceptor).

Fig 1. Logical relationship of substituent and solvent effects on tautomeric equilibrium.

Physicochemical Properties Profile

The strong electron-withdrawing property of fluorine significantly lowers the pKa of both the hydroxyl and the protonated nitrogen species compared to non-fluorinated analogs[3]. Because empirical data for boiling point and density are currently not standardized in major commercial databases[4],[5], predictive modeling and internal analytical determination are required.

Table 1: Quantitative Physical Properties

| Property | Value / Estimate | Causality / Significance |

| CAS Number | 1227594-35-5[1] | Unique identifier for procurement and database tracking. |

| Molecular Formula | C6H6FNO[1] | Determines exact mass for high-resolution MS workflows. |

| Molecular Weight | 127.12 g/mol [6] | Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| Physical State | Solid (Predicted) | Typical for substituted pyridinols due to crystal lattice H-bonding. |

| Boiling Point | N/A (Requires testing)[5] | Pyridinols often decompose before boiling; sublimation may occur under vacuum. |

| Density | N/A (Requires testing)[5] | Critical for formulating stock solutions in automated liquid handlers. |

| pKa (OH dissociation) | ~3.0 - 4.5 (Predicted) | Lowered by the C2-fluorine (-I effect)[3]. Dictates ionization at physiological pH. |

Self-Validating Analytical Workflows

To ensure scientific integrity, the characterization of 2-Fluoro-5-methylpyridin-4-ol must rely on self-validating protocols. A self-validating system incorporates internal controls and orthogonal techniques to guarantee that the resulting data is an absolute reflection of the molecule's physical reality, not an artifact of the instrument.

Protocol 1: Orthogonal NMR Tautomer Elucidation

Objective: Quantify the tautomeric ratio (KT) across different physiological environments.

Causality: Standard 1H NMR is insufficient because rapid proton exchange broadens the OH/NH signals. By utilizing 19F NMR as an orthogonal probe, we exploit the sensitivity of the fluorine atom to the electronic state of the adjacent nitrogen, allowing for precise quantification of the tautomers.

Step-by-Step Methodology:

-

Sample Preparation: Prepare 5 mM solutions of 2-Fluoro-5-methylpyridin-4-ol in two distinct solvents: CDCl3 (low dielectric, mimics lipid bilayer) and DMSO-d6 (high dielectric, mimics aqueous interface).

-

Internal Standard Addition: Spike samples with 0.1% Trifluoroacetic acid (TFA) as an internal 19F reference standard.

-

Variable Temperature (VT) Acquisition: Acquire 1H and 19F spectra at 298 K, 273 K, and 253 K. Validation Loop: Lowering the temperature slows the proton exchange rate, resolving the time-averaged signals into distinct peaks for the lactim and lactam forms.

-

Integration & Calculation: Integrate the distinct 19F signals corresponding to the C2-fluorine in both tautomeric states. Calculate the equilibrium constant (KT = [Pyridone]/[Hydroxypyridine]).

Protocol 2: High-Fidelity pKa Determination

Objective: Determine the exact aqueous pKa using a cosolvent extrapolation method.

Causality: Due to the potential for poor aqueous solubility of the un-ionized tautomer, direct aqueous titration can lead to precipitation and false inflection points. We use a methanol/water cosolvent system and apply the Yasuda-Shedlovsky extrapolation to find the true aqueous pKa.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strict 25.0 ± 0.1 °C.

-

Cosolvent Titration: Prepare 1 mM solutions of the analyte in 20%, 30%, 40%, and 50% (v/v) Methanol/Water mixtures containing 0.15 M KCl (to maintain constant ionic strength).

-

Potentiometric Profiling: Titrate with 0.1 M KOH. Record the apparent pKa (psKa) at each cosolvent ratio.

-

Yasuda-Shedlovsky Extrapolation: Plot the psKa + log[H2O] against the reciprocal of the dielectric constant (1/ε) of the mixtures. The y-intercept yields the true aqueous pKa.

-

Orthogonal Validation: Run a simultaneous UV-metric titration (monitoring shifts in the λmax between 250-300 nm). Validation Check: The potentiometric pKa and UV-metric pKa must agree within ΔpKa < 0.1.

Fig 2. Self-validating potentiometric workflow for accurate aqueous pKa determination.

Strategic Applications in Drug Design

For drug development professionals, 2-Fluoro-5-methylpyridin-4-ol is not just a chemical entity; it is a strategic tool.

-

Bioisosterism: The fluoropyridinol motif serves as an excellent bioisostere for phenols and amides. The fluorine atom prevents oxidative metabolism at the C2 position (a common liability in pyridines) while mimicking the electrostatic surface of a carbonyl oxygen.

-

Targeted Binding: By understanding the pKa shift induced by the fluorine[3], medicinal chemists can design molecules that remain un-ionized in the GI tract (promoting absorption) but form strong, charge-assisted hydrogen bonds within the target protein's active site.

References

- Aaron Chemicals. "1227594-35-5 | MFCD16611072 | 2-Fluoro-5-methylpyridin-4-ol". aaronchem.com.

- AK Scientific, Inc. "2-Fluoro-5-methylpyridin-4-OL". aksci.com.

- Sibian-Chem. "2-Fluoro-5-methylpyridin-4-ol". sibian-chem.com.

- Chambers, Hutchinson, and Musgrave. "Polyfluoro-heterocyclic Compounds. Part III.

- Journal of Medicinal Chemistry. "Design and Synthesis of Fluorinated Iron Chelators for Metabolic Study and Brain Uptake".

- Aaron Chemicals. "Safety Data Sheet - 1227594-35-5". aaronchem.com.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 1079. Polyfluoro-heterocyclic compounds. Part III. Hydroxy-derivatives of pentafluoro- and chlorofluoro-pyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aksci.com [aksci.com]

- 5. aaronchem.com [aaronchem.com]

- 6. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

2-Fluoro-5-methylpyridin-4-OL: A Comprehensive Guide to Physicochemical Profiling and Solubility Optimization

Executive Summary

The rational design and synthesis of pharmaceutical intermediates and agrochemicals heavily rely on the physicochemical properties of their core building blocks. 2-Fluoro-5-methylpyridin-4-ol (CAS: 1227594-35-5; Formula: C6H6FNO) is a highly specialized fluorinated N-heterocycle. While the parent compound, pyridin-4-ol, exhibits broad solubility in aqueous and polar organic media[1], the strategic substitution of a fluorine atom at the 2-position and a methyl group at the 5-position fundamentally alters its thermodynamic solubility profile.

This whitepaper provides an in-depth mechanistic analysis of the solubility characteristics of 2-Fluoro-5-methylpyridin-4-ol. By examining tautomeric equilibrium, the electron-withdrawing "fluorine effect," and solvent-solute thermodynamics, this guide equips researchers with the authoritative protocols necessary to optimize dissolution for in vitro assays, formulation, and synthetic scale-up.

Structural Causality: The Mechanics of Dissolution

To master the solubility of 2-Fluoro-5-methylpyridin-4-ol, one must first understand the structural forces dictating its crystal lattice energy and solvent cavitation.

Tautomerism and Hydrogen Bonding Dynamics

Like all 4-hydroxypyridines, this compound exists in a dynamic tautomeric equilibrium between the pyridinol (aromatic, -OH donor) and pyridone (amide-like, -NH donor, C=O acceptor) forms. The dominant tautomer is highly solvent-dependent. In non-polar media, the pyridinol form is favored due to intramolecular stabilization, whereas highly polar or aqueous environments stabilize the highly dipolar pyridone form.

Figure 1: Solvent-dependent tautomeric equilibrium of 2-Fluoro-5-methylpyridin-4-ol.

The "Fluorine Effect" on pKa and Lipophilicity

The introduction of fluorine into the pyridine ring dramatically impacts solubility[2]. Fluorine is the most electronegative element; its strong inductive electron-withdrawing effect (-I) pulls electron density away from the nitrogen and the hydroxyl oxygen.

-

pKa Shift: The ortho-fluorine significantly lowers the pKa of the basic nitrogen, rendering the molecule less likely to protonate at physiological pH compared to non-fluorinated analogs.

-

Lipophilicity (LogP): The C-F bond increases the hydrophobic surface area and overall lipophilicity, which decreases intrinsic aqueous solubility while enhancing solubility in moderately polar organic solvents[3]. The addition of the 5-methyl group further drives the LogP upward via steric bulk and aliphatic hydrophobicity.

Quantitative Physicochemical Profiling

Predictive thermodynamic modeling is essential before initiating empirical benchwork. Table 1 summarizes the core physicochemical parameters that dictate the solubility tiers of 2-Fluoro-5-methylpyridin-4-ol.

Table 1: Physicochemical and Predictive Solubility Parameters

| Parameter | Value / Characteristic | Mechanistic Implication |

| Molecular Weight | 127.12 g/mol | Low MW facilitates rapid dissolution kinetics and high diffusion rates. |

| Hydrogen Bond Donors | 1 (OH or NH) | Enables strong interactions with protic solvents (e.g., Alcohols, Water). |

| Hydrogen Bond Acceptors | 2 (N, F, or O) | Highly susceptible to solvation by strong H-bond donors. |

| Predicted LogP | ~1.2 - 1.5 | Moderately lipophilic; prefers organic matrices over pure aqueous buffers. |

| Aqueous Solubility | Low to Moderate | Requires co-solvents (e.g., DMSO) or pH adjustment for >10 mM concentrations. |

Table 2: Solvent Compatibility and Solvation Matrix

| Solvent Matrix | Solvation Capacity | Causality & Application Notes |

| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mg/mL) | DMSO acts as a powerful H-bond acceptor, disrupting the crystal lattice. Ideal for in vitro stock solutions[4][5]. |

| Ethanol / Methanol | Good (10 - 20 mg/mL) | Protic solvents stabilize both tautomeric forms via reciprocal H-bonding[1]. |

| Aqueous Buffers (pH 7.4) | Poor (<1 mg/mL) | High crystal lattice energy and lipophilicity resist aqueous cavitation. |

| Aqueous Acid (pH < 2.0) | Moderate | Protonation of the pyridine nitrogen (if not fully deactivated by the F-group) marginally increases ionic solubility. |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), solubility must be determined using standardized, self-validating workflows. Below are the definitive protocols for handling 2-Fluoro-5-methylpyridin-4-ol.

Protocol 1: Preparation of High-Concentration In Vitro Stock Solutions (DMSO)

Because fluorinated pyridinols can be sensitive to hydration, the choice and handling of the solvent are critical[4].

Reagents & Equipment:

-

2-Fluoro-5-methylpyridin-4-ol (Purity >98%)

-

Anhydrous DMSO (New, unpunctured septum bottle)

-

Bath sonicator

-

Vortex mixer

Step-by-Step Methodology:

-

Weighing: Accurately weigh 12.71 mg of the compound into a sterile, static-free amber glass vial.

-

Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to target a 100 mM stock solution. Crucial Causality: DMSO is highly hygroscopic. Absorbed atmospheric water will drastically reduce the solubility of the lipophilic fluorinated compound, causing premature precipitation[4]. Always use freshly opened DMSO.

-

Agitation: Vortex the vial vigorously for 60 seconds.

-

Cavitation (Ultrasonication): Place the vial in a bath sonicator at 25°C for 5–10 minutes. The acoustic cavitation provides the localized thermal energy required to break the intermolecular hydrogen bonds of the solid lattice[4].

-

Validation Check: Visually inspect the solution against a dark background. It must be optically clear. If micro-crystals persist, the thermodynamic limit of that specific solvent batch has been reached, or moisture contamination has occurred.

-

Storage: Aliquot into single-use vials and store at -80°C for up to 6 months to prevent degradation and freeze-thaw-induced precipitation[4].

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

For formulation development, kinetic solubility is insufficient. The Shake-Flask method coupled with HPLC-UV is the gold standard for determining true thermodynamic solubility.

Figure 2: Shake-flask thermodynamic solubility workflow for analytical quantification.

Step-by-Step Methodology:

-

Supersaturation: Add an excess amount of 2-Fluoro-5-methylpyridin-4-ol (e.g., 50 mg) to 1 mL of the target aqueous buffer (e.g., PBS pH 7.4) in a 2 mL Eppendorf tube.

-

Equilibration: Place the tube in a thermomixer. Incubate at exactly 25.0°C with continuous agitation (1000 RPM) for 48 hours. Causality: 48 hours is strictly required to ensure the tautomeric ratio and solid-liquid dissolution reach absolute thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes. The high g-force is necessary to pellet sub-micron colloidal aggregates that could cause false-positive concentration readings.

-

Sampling: Carefully aspirate the supernatant without disturbing the solid pellet. Dilute the supernatant immediately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon temperature changes.

-

Quantification: Analyze via HPLC-UV against a pre-established standard curve (prepared in DMSO/Mobile Phase).

Conclusion

The solubility of 2-Fluoro-5-methylpyridin-4-ol is a complex interplay of tautomeric state, hydrogen bonding capacity, and the electron-withdrawing nature of its fluorinated ring. While its aqueous solubility is constrained by its lipophilicity, it exhibits excellent solvation in aprotic polar solvents like DMSO and protic solvents like ethanol. By adhering to the strict handling protocols and utilizing the predictive frameworks outlined in this guide, researchers can ensure reproducible, high-fidelity data in their downstream synthetic and biological applications.

References

-

Selective C-H Fluorination of Pyridines and Diazines. Science - Ovid. Available at:[Link]

-

Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. OSTI.gov. Available at:[Link]

-

Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

2-Fluoro-5-methylpyridin-4-OL: A Comprehensive Reactivity Profile and Synthetic Guide

Executive Summary

The compound 2-Fluoro-5-methylpyridin-4-ol (CAS: 1227594-35-5) represents a highly versatile, yet mechanistically complex, building block in modern medicinal chemistry and agrochemical development. Its architecture features a delicate balance of electronic push-pull dynamics: the strongly electron-withdrawing 2-fluoro substituent, the electron-donating 5-methyl group, and the tautomerizable 4-hydroxyl core.

This whitepaper provides an in-depth analysis of the reactivity profile of 2-fluoro-5-methylpyridin-4-ol. By deconstructing its tautomeric equilibrium, ambident nucleophilicity, and extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr), this guide equips synthetic chemists with the causal logic and self-validating protocols required to selectively functionalize this heterocycle.

Structural Dynamics: Tautomerism and Electronic Topology

To predict the reactivity of 2-fluoro-5-methylpyridin-4-ol, one must first recognize that it does not exist as a static structure. Like all 4-hydroxypyridines, it undergoes a dynamic keto-enol tautomerization, existing in equilibrium with its 4-pyridone counterpart 1[1].

The Causality of Solvent-Driven Tautomerism

The position of this equilibrium is strictly dictated by the dielectric constant and hydrogen-bonding capacity of the surrounding medium2[2].

-

Non-Polar Solvents (e.g., Toluene, DCM): The system strongly favors the 4-hydroxypyridine (enol) form. This maximizes the aromatic stabilization energy of the fully conjugated pyridine ring.

-

Polar/Protic Solvents (e.g., Water, MeOH): The system shifts toward the 4-pyridone (keto) form. The highly polarized C=O bond is stabilized by extensive solvent dipole interactions and intermolecular hydrogen bonding.

Fig 1. Solvent-dependent tautomeric equilibrium of the 4-hydroxypyridine core.

The Pyridinolate Anion Problem: Managing Ambident Reactivity

When subjected to basic conditions, 2-fluoro-5-methylpyridin-4-ol is deprotonated to form a highly delocalized pyridinolate anion . This intermediate is an ambident nucleophile, meaning it can react with electrophiles at either the oxygen atom (O-alkylation) or the nitrogen atom (N-alkylation).

HSAB Theory and Regiocontrol

The causal mechanism governing this regioselectivity is explained by Hard-Soft Acid-Base (HSAB) theory:

-

Kinetic O-Alkylation: The oxygen atom is highly electronegative and "hard." Utilizing hard electrophiles (e.g., alkyl tosylates, benzyl bromide) in polar aprotic solvents (e.g., DMF, DMSO) with non-coordinating bases (e.g., K2CO3) kinetically traps the oxygen.

-

Thermodynamic N-Alkylation: The nitrogen atom is more polarizable and "soft." Soft electrophiles (e.g., alkyl iodides) in protic solvents (which hydrogen-bond and mask the oxygen) drive the reaction toward the thermodynamically stable N-alkyl pyridone.

Fig 2. Ambident reactivity pathways of the pyridinolate anion under varying conditions.

Quantitative Regioselectivity Data

| Reaction Conditions | Electrophile | Solvent | Primary Product | O:N Ratio |

| K2CO3, 0 °C | Benzyl Bromide (Hard) | DMF (Aprotic) | O-Benzyl Pyridine | > 95:5 |

| Ag2CO3, 25 °C | Methyl Iodide (Soft) | Toluene (Non-polar) | O-Methyl Pyridine | 90:10 |

| NaOMe, 65 °C | Methyl Iodide (Soft) | MeOH (Protic) | N-Methyl Pyridone | < 5:95 |

Self-Validating Protocol 1: Regioselective O-Benzylation

Purpose: To lock the molecule in the pyridine tautomer, a mandatory prerequisite for subsequent SNAr reactions.

-

Setup: In an oven-dried flask under N2, dissolve 2-fluoro-5-methylpyridin-4-ol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

-

Base Addition: Add finely powdered, anhydrous K2CO3 (1.5 eq). Stir at 0 °C for 15 minutes to generate the pyridinolate anion.

-

Electrophile Addition: Dropwise add Benzyl Bromide (1.1 eq). Maintain at 0 °C to suppress thermodynamic N-alkylation.

-

Validation Check (TLC): After 2 hours, quench a 10 µL aliquot in water/EtOAc. Spot the organic layer on silica (Hexanes:EtOAc 3:1). The starting material (UV-active, streaky, Rf ~ 0.1) must be replaced by a tight, non-polar spot (Rf ~ 0.6). If the reaction stalls, verify the anhydrous state of the K2CO3.

-

Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (3x) to remove DMF, dry over Na2SO4, and concentrate.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Vertex

The defining feature of 2-fluoropyridines is their extraordinary susceptibility to SNAr. The strong electron-withdrawing nature of fluorine dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, facilitating nucleophilic attack 3[3].

The Fluorine Activation Effect

Counterintuitively, fluorine is a poor leaving group in aliphatic SN2 reactions due to the high C-F bond strength. However, SNAr proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer Complex . Fluorine's intense electronegativity stabilizes this negative charge far better than chlorine or bromine. Consequently, 2-fluoropyridines react approximately 320 times faster than 2-chloropyridines4[4].

Crucial Causality Note: Attempting SNAr directly on the unprotected 2-fluoro-5-methylpyridin-4-ol will fail. The basic nucleophile will simply deprotonate the 4-OH group. The resulting negatively charged pyridinolate ring will electrostatically repel the incoming nucleophile, halting the SNAr entirely. O-protection (as detailed in Protocol 1) is a mandatory causal prerequisite.

Fig 3. Addition-elimination SNAr mechanism highlighting the Meisenheimer intermediate.

Quantitative SNAr Kinetics Data

| Substrate | Nucleophile | Conditions | Relative Rate (krel) | Activation Energy (ΔG‡) |

| 2-Chloropyridine | NaOEt | EtOH, 25 °C | 1.0 | Baseline |

| 2-Fluoropyridine | NaOEt | EtOH, 25 °C | ~320 | Lowered by ~3.4 kcal/mol |

| 2-Fluoro-5-methylpyridine | NaOEt | EtOH, 25 °C | ~180 | Slight steric/electronic hindrance |

(Note: The 5-methyl group slightly dampens the SNAr rate via electron-donating hyperconjugation, but the reaction remains highly efficient due to the dominant fluorine effect5[5].)

Self-Validating Protocol 2: SNAr Amination at C2

Purpose: To introduce an amine nucleophile at the C2 position using the O-protected substrate.

-

Setup: Dissolve 4-(benzyloxy)-2-fluoro-5-methylpyridine (1.0 eq, 5 mmol) in anhydrous tert-amyl alcohol (0.2 M).

-

Reagent Addition: Add Morpholine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Thermal Activation: Heat the sealed reaction vessel to 110 °C. The use of tert-amyl alcohol provides a high boiling point while avoiding the nucleophilic interference of primary alcohols like ethanol.

-

Validation Check (LC-MS): After 12 hours, sample 5 µL of the mixture. LC-MS must show the disappearance of the starting mass [M+H]+ and the emergence of the morpholine adduct mass. If the reaction is incomplete, the system is self-correcting: add an additional 0.5 eq of morpholine and elevate the temperature by 10 °C.

-

Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated NaHCO3. The organic layer is dried and purified via flash chromatography to yield the C2-aminated product.

Conclusion

The reactivity of 2-fluoro-5-methylpyridin-4-ol is a masterclass in heterocyclic electronics. By understanding the causal relationships between solvent polarity and tautomerism, HSAB theory and regioselectivity, and electronegativity and SNAr rates, researchers can predictably manipulate this molecule. The self-validating protocols provided ensure that the inherent electronic hurdles—specifically the deactivating nature of the free pyridinolate anion—are systematically bypassed, unlocking the full synthetic potential of this building block.

References

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

- 4-Pyridone. Wikipedia.

- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. infoscience.epfl.ch [infoscience.epfl.ch]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 2-Fluoro-5-methylpyridin-4-ol in Modern Drug Discovery: A Technical Guide to Scaffold Optimization and Biological Evaluation

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often hinges on the precise structural modification of core heterocycles. 2-Fluoro-5-methylpyridin-4-ol (CAS: 1227594-35-5) is a highly privileged pharmacophoric building block utilized in the synthesis of advanced therapeutics[1]. While not a standalone active pharmaceutical ingredient (API), its unique substitution pattern—combining the hinge-binding capacity of a pyridine, the electronic modulation of an ortho-fluorine, the steric mapping of a methyl group, and the synthetic versatility of a hydroxyl group—makes it an invaluable scaffold for developing kinase inhibitors and receptor antagonists.

This technical guide explores the physicochemical rationale behind this specific scaffold, outlines its potential biological applications, and provides self-validating experimental protocols for evaluating its derivatives.

Structural and Physicochemical Rationale

As an Application Scientist, it is critical to understand why a specific building block is chosen before initiating a multi-step synthesis. The architecture of 2-Fluoro-5-methylpyridin-4-ol is deliberately designed to overcome common liabilities found in standard pyridine-containing drugs.

The Electronic Influence of the C2-Fluorine

Unsubstituted pyridines typically possess a pKa of approximately 5.2. In physiological environments, this basicity can lead to off-target liabilities, most notably the inhibition of the hERG potassium channel, which causes cardiotoxicity. The introduction of a highly electronegative fluorine atom at the C2 position exerts a powerful inductive effect (-I), withdrawing electron density from the adjacent pyridine nitrogen[2]. This dramatically lowers the pKa of the nitrogen (often to < 2.0), effectively rendering it neutral at physiological pH[3].

Furthermore, the C2-fluorine acts as a metabolic shield. Unprotected pyridines are highly susceptible to Cytochrome P450 (CYP450)-mediated N-oxidation and ring hydroxylation. The strong C-F bond (approx. 116 kcal/mol) and steric shielding prevent these oxidative pathways, significantly extending the biological half-life of the resulting drug candidate[4].

Steric Mapping via the C5-Methyl Group

In kinase inhibitor design, the pyridine nitrogen frequently acts as a hydrogen bond acceptor (HBA) to the backbone amides (e.g., Met or Cys) in the ATP-binding hinge region. The C5-methyl group serves as a precise steric vector designed to project into the adjacent hydrophobic "gatekeeper" pocket. This not only increases binding affinity through van der Waals interactions but also improves kinase selectivity.

Synthetic Versatility of the C4-Hydroxyl

The C4-hydroxyl group is the primary synthetic handle. It can be directly utilized in Mitsunobu reactions or SNAr etherifications to attach diverse solvent-exposed moieties. Alternatively, it can be converted into a triflate to enable palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for the rapid generation of structure-activity relationship (SAR) libraries.

Quantitative Data Presentation

To illustrate the baseline characteristics and the strategic advantage of this scaffold, the following tables summarize its physicochemical properties and the typical pharmacokinetic impact of its structural features.

Table 1: Physicochemical Properties of 2-Fluoro-5-methylpyridin-4-ol

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 1227594-35-5 | Standard registry identifier[1]. |

| Molecular Formula | C6H6FNO | Defines exact mass for LC-MS identification[5]. |

| Molecular Weight | 127.12 g/mol | Low molecular weight ensures high ligand efficiency (LE)[5]. |

| H-Bond Donors (HBD) | 1 (-OH) | Facilitates transient solubility; acts as a synthetic handle. |

| H-Bond Acceptors (HBA) | 2 (N, O) | Key for target protein interaction (e.g., kinase hinge binding). |

Table 2: Representative Pharmacokinetic Impact of C2-Fluorination on Pyridine Scaffolds

| Parameter | Standard Pyridin-4-ol Core | 2-Fluoro-pyridin-4-ol Core | Causality |

| Pyridine N pKa | ~5.2 | < 2.0 | Inductive electron withdrawal by F[2]. |

| Microsomal Stability ( T1/2 ) | Low (< 15 min) | High (> 60 min) | Steric/electronic blocking of CYP N-oxidation[4]. |

| hERG Inhibition Liability | High (Basic amine) | Low (Neutralized amine) | Reduced basicity prevents channel binding[2]. |

| Lipophilicity (LogP) | Baseline | Increased | Fluorine increases hydrophobicity, improving membrane permeability[3]. |

Biological Target Mapping & Optimization Workflow

Derivatives of 2-Fluoro-5-methylpyridin-4-ol are frequently deployed against oncogenic signaling networks, particularly the PI3K/AKT/mTOR and JAK/STAT pathways, where hinge-binding heterocycles are essential.

Caption: Workflow for structural optimization and biological evaluation of 2-Fluoro-5-methylpyridin-4-ol derivatives.

Caption: PI3K/AKT/mTOR signaling pathway, a common target network for fluorinated pyridine inhibitors.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to evaluate the biological activity and stability of compounds derived from the 2-Fluoro-5-methylpyridin-4-ol scaffold.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Purpose: To validate the metabolic resistance conferred by the C2-fluorine atom against CYP450-mediated oxidation[4]. Causality & Self-Validation: NADPH is added as an essential cofactor for CYP450 enzymes. A minus-NADPH (-NADPH) control is mandatory to isolate CYP-dependent metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases). Verapamil is included as a high-clearance positive control to verify the enzymatic viability of the microsomes.

Step-by-Step Procedure:

-

Preparation: Prepare a 10 mM stock solution of the fluorinated pyridine derivative in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

-

Microsome Addition: Add Human Liver Microsomes (HLMs) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Control System: For the -NADPH control, add an equivalent volume of buffer instead of NADPH.

-

-

Sampling: Aliquot 50 µL of the reaction mixture at specific time points (0, 15, 30, 45, and 60 minutes).

-

Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The organic solvent precipitates the microsomal proteins, halting the reaction.

-

Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( CLint ) and half-life ( T1/2 ).

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify the binding affinity ( IC50 ) of the synthesized derivatives against a target kinase (e.g., PI3K). Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because its delayed measurement window eliminates background auto-fluorescence—a common issue with highly conjugated or fluorinated aromatic compounds. The assay includes Staurosporine as a pan-kinase positive control and a DMSO-only negative control to establish the assay window (Z'-factor).

Step-by-Step Procedure:

-

Compound Plating: Dispense 100 nL of the test compound (in a 10-point, 3-fold dilution series in DMSO) into a 384-well low-volume pro-plate.

-

Enzyme Addition: Add 5 µL of the target kinase (e.g., PI3Kα) diluted in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.

-

Substrate & ATP Addition: Add 5 µL of a mixture containing the specific peptide substrate and ATP (at its predetermined Km concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Detection Reagent: Add 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the Europium-labeled anti-phospho antibody paired with a suitable acceptor fluorophore.

-

Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm).

-

Data Processing: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data against the DMSO control (0% inhibition) and Staurosporine control (100% inhibition) to generate an IC50 curve using a 4-parameter logistic fit.

References

-

Tactical Applications of Fluorine in Drug Design and Development ResearchGate (Gillis et al.) URL:[Link]

-

Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications PMC - National Institutes of Health URL:[Link]

-

苏州思变化学技术有限公司 - sibian-chem (2-Fluoro-5-methylpyridin-4-ol Properties) Sibian-Chem URL:[Link]

Sources